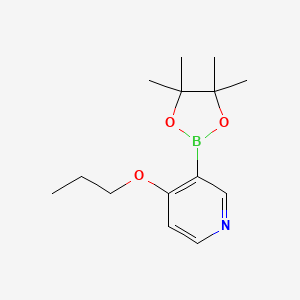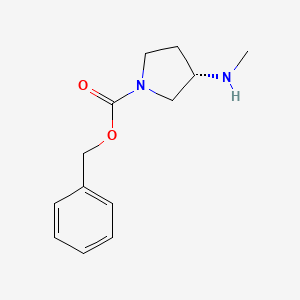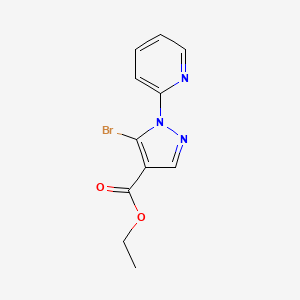
6-(4-Methylpiperazin-1-yl)picolinaldehyd
Übersicht
Beschreibung
6-(4-Methylpiperazin-1-yl)picolinaldehyde is an organic compound with the molecular formula C11H15N3O It is a derivative of picolinaldehyde, where the aldehyde group is attached to a pyridine ring substituted with a 4-methylpiperazine moiety
Wissenschaftliche Forschungsanwendungen
6-(4-Methylpiperazin-1-yl)picolinaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: Used in the development of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methylpiperazin-1-yl)picolinaldehyde typically involves the reaction of 1-methylpiperazine with 6-bromopyridine-2-carbaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The synthetic route can be summarized as follows:
Starting Materials: 1-Methylpiperazine and 6-Bromopyridine-2-carbaldehyde.
Reaction Conditions: The reaction is typically conducted in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-80°C.
Catalysts and Reagents: A base, such as potassium carbonate, is often used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for 6-(4-methylpiperazin-1-yl)picolinaldehyde are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-Methylpiperazin-1-yl)picolinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 6-(4-Methylpiperazin-1-yl)picolinic acid.
Reduction: 6-(4-Methylpiperazin-1-yl)picolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of 6-(4-methylpiperazin-1-yl)picolinaldehyde depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.
Vergleich Mit ähnlichen Verbindungen
6-(4-Methylpiperazin-1-yl)picolinaldehyde can be compared with other similar compounds, such as:
6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
6-(4-Methylpiperazin-1-yl)pyridine-2-methanol: Similar structure but with an alcohol group instead of an aldehyde.
6-(4-Methylpiperazin-1-yl)pyridine-2-thiol: Similar structure but with a thiol group instead of an aldehyde.
The uniqueness of 6-(4-methylpiperazin-1-yl)picolinaldehyde lies in its aldehyde functional group, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
6-(4-methylpiperazin-1-yl)pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-13-5-7-14(8-6-13)11-4-2-3-10(9-15)12-11/h2-4,9H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWYLDRTTWRNKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC(=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(2-(Triethylsilyl)benzo[b]thiophen-7-yl)boronic acid](/img/structure/B596750.png)

